(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid typically involves the reaction of ortho-phenylenediamine with cyclopropyl carboxylic acid under acidic conditions to form the benzimidazole ring . The resulting intermediate is then reacted with bromoacetic acid to introduce the acetic acid moiety . The reaction conditions generally include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced benzimidazole compounds.
Substitution: Alkylated benzimidazole derivatives.
Scientific Research Applications
(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid is widely used in scientific research, particularly in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying protein-ligand interactions and enzyme kinetics.
Medicine: Investigating potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic the structure of nucleotides, allowing it to bind to DNA and RNA, thereby affecting cellular processes . Additionally, the cyclopropyl group enhances the compound’s stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure lacking the cyclopropyl and acetic acid moieties.
2-Phenylbenzimidazole: Contains a phenyl group instead of a cyclopropyl group.
(2-Methyl-1H-benzimidazol-1-YL)acetic acid: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness
(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid is unique due to its cyclopropyl group, which imparts additional stability and enhances its binding affinity to molecular targets. This makes it particularly useful in research applications where stability and specificity are crucial .
Properties
IUPAC Name |
2-(2-cyclopropylbenzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11(16)7-14-10-4-2-1-3-9(10)13-12(14)8-5-6-8/h1-4,8H,5-7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCIUZFLHYEPHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540117 |
Source
|
Record name | (2-Cyclopropyl-1H-benzimidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97968-85-9 |
Source
|
Record name | (2-Cyclopropyl-1H-benzimidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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